2-(Bromomethyl)-5-nitro-1-benzofuran
Overview
Description
2-(Bromomethyl)-5-nitro-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. The presence of bromomethyl and nitro groups in this compound makes it a versatile intermediate in organic synthesis and a valuable compound in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-5-nitro-1-benzofuran typically involves the bromination of 5-nitrobenzofuran. One common method is the bromination of 5-nitrobenzofuran using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions . The reaction proceeds through a free radical mechanism, resulting in the formation of the desired bromomethyl derivative.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2-(Bromomethyl)-5-nitro-1-benzofuran undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, thiols, or amines in polar aprotic solvents (e.g., dimethylformamide) under mild heating conditions.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in acidic medium.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Nucleophilic Substitution: Formation of substituted benzofuran derivatives.
Reduction: Formation of 2-(aminomethyl)-5-nitro-1-benzofuran.
Oxidation: Formation of oxidized benzofuran derivatives.
Scientific Research Applications
2-(Bromomethyl)-5-nitro-1-benzofuran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-nitro-1-benzofuran depends on its chemical reactivity. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems, potentially leading to the modification of biomolecules. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, affecting various biochemical pathways .
Comparison with Similar Compounds
2-(Bromomethyl)-5-nitroindole: Similar structure but with an indole ring instead of a benzofuran ring.
2-(Bromomethyl)-5-nitrobenzothiophene: Contains a thiophene ring instead of a furan ring.
Uniqueness: 2-(Bromomethyl)-5-nitro-1-benzofuran is unique due to the combination of its bromomethyl and nitro functional groups on a benzofuran scaffold. This combination imparts distinct reactivity and potential biological activity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-(bromomethyl)-5-nitro-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c10-5-8-4-6-3-7(11(12)13)1-2-9(6)14-8/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFJHMWIZTGVIBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C=C(O2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90465169 | |
Record name | 2-(Bromomethyl)-5-nitro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
118679-18-8 | |
Record name | 2-(Bromomethyl)-5-nitro-1-benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90465169 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.